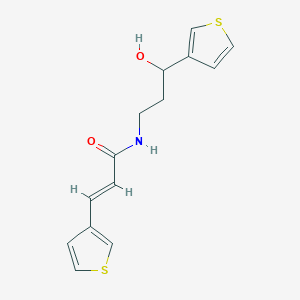

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Acrylamide in Food Processing

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is related to acrylamide, a compound that forms in high-carbohydrate foods during high-temperature cooking. Its presence in food has been a subject of extensive research due to its toxic properties, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Factors affecting acrylamide formation and degradation in foods include precursors like free amino acids and reducing sugars, and processing conditions such as baking time and temperature (Keramat et al., 2011).

Industrial and Analytical Applications

Acrylamide, closely related to the compound , is utilized industrially to synthesize polyacrylamide, which has numerous applications in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Studies have also delved into its formation mechanisms in food, its metabolism, pharmacology, and toxicology, emphasizing the need for improved food processes to decrease dietary acrylamide (Friedman, 2003).

Reduction and Toxicity Mitigation

Efforts to reduce acrylamide content in the diet focus on selecting plant varieties with low levels of precursors, optimizing processing conditions, and adding ingredients that prevent its formation. Additionally, reducing toxicity involves understanding acrylamide's interaction with biological systems, including its potential to alkylate amino acids, peptides, proteins, and DNA (Friedman & Levin, 2008).

Coordination Chemistry and Biological Interactions

The coordination chemistry of acrylamide with transition metals has been explored, shedding light on its potential roles in biological systems and the health effects of acrylamide in food. This includes its interactions with less acidic, biologically relevant metal ions, which may be crucial for understanding acrylamide metabolism and its health implications (Girma et al., 2005).

properties

IUPAC Name |

(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-13(12-5-8-19-10-12)3-6-15-14(17)2-1-11-4-7-18-9-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQQGEYQFQSLIC-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)NCCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)

![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2404987.png)

![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/no-structure.png)

![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)